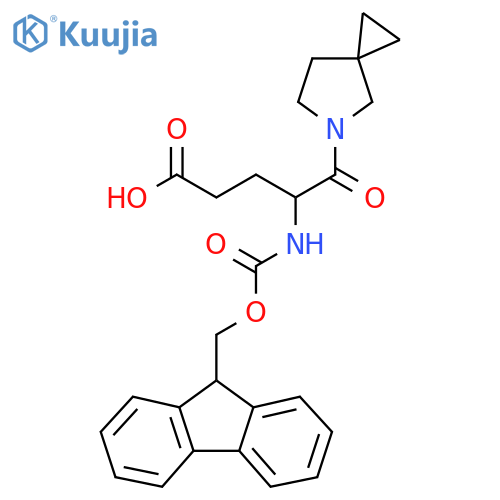Cas no 2171667-74-4 (5-{5-azaspiro2.4heptan-5-yl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid)

2171667-74-4 structure
商品名:5-{5-azaspiro2.4heptan-5-yl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid
5-{5-azaspiro2.4heptan-5-yl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid 化学的及び物理的性質
名前と識別子
-
- 5-{5-azaspiro2.4heptan-5-yl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid
- 2171667-74-4
- 5-{5-azaspiro[2.4]heptan-5-yl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid
- EN300-1523975
-
- インチ: 1S/C26H28N2O5/c29-23(30)10-9-22(24(31)28-14-13-26(16-28)11-12-26)27-25(32)33-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21-22H,9-16H2,(H,27,32)(H,29,30)
- InChIKey: UTOZVRBADJVCBO-UHFFFAOYSA-N
- ほほえんだ: O=C(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC2(C1)CC2
計算された属性
- せいみつぶんしりょう: 448.19982200g/mol
- どういたいしつりょう: 448.19982200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 8
- 複雑さ: 744
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 95.9Ų
5-{5-azaspiro2.4heptan-5-yl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1523975-1.0g |
5-{5-azaspiro[2.4]heptan-5-yl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid |
2171667-74-4 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1523975-50mg |
5-{5-azaspiro[2.4]heptan-5-yl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid |
2171667-74-4 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1523975-2.5g |
5-{5-azaspiro[2.4]heptan-5-yl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid |
2171667-74-4 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1523975-10000mg |
5-{5-azaspiro[2.4]heptan-5-yl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid |
2171667-74-4 | 10000mg |
$14487.0 | 2023-09-26 | ||
| Enamine | EN300-1523975-0.25g |
5-{5-azaspiro[2.4]heptan-5-yl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid |
2171667-74-4 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1523975-0.5g |
5-{5-azaspiro[2.4]heptan-5-yl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid |
2171667-74-4 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1523975-10.0g |
5-{5-azaspiro[2.4]heptan-5-yl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid |
2171667-74-4 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1523975-2500mg |
5-{5-azaspiro[2.4]heptan-5-yl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid |
2171667-74-4 | 2500mg |
$6602.0 | 2023-09-26 | ||
| Enamine | EN300-1523975-5000mg |
5-{5-azaspiro[2.4]heptan-5-yl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid |
2171667-74-4 | 5000mg |
$9769.0 | 2023-09-26 | ||
| Enamine | EN300-1523975-250mg |
5-{5-azaspiro[2.4]heptan-5-yl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid |
2171667-74-4 | 250mg |
$3099.0 | 2023-09-26 |
5-{5-azaspiro2.4heptan-5-yl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid 関連文献
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
2171667-74-4 (5-{5-azaspiro2.4heptan-5-yl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid) 関連製品
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 68551-17-7(Isoalkanes, C10-13)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
